molecular formula C9H12N2O3S B3265103 N-{2-[1-(hydroxyimino)ethyl]phenyl}methanesulfonamide CAS No. 401829-47-8

N-{2-[1-(hydroxyimino)ethyl]phenyl}methanesulfonamide

Cat. No.: B3265103
CAS No.: 401829-47-8
M. Wt: 228.27 g/mol
InChI Key: ARYZMPLKWBJKSV-JXMROGBWSA-N
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Description

N-{2-[1-(hydroxyimino)ethyl]phenyl}methanesulfonamide is an organic compound with the molecular formula C9H12N2O3S and a molecular weight of 228.27 g/mol . This compound is characterized by the presence of a hydroxyimino group attached to an ethylphenyl moiety, which is further connected to a methanesulfonamide group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of N-{2-[1-(hydroxyimino)ethyl]phenyl}methanesulfonamide typically involves the reaction of 2-acetylphenylmethanesulfonamide with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an oxime intermediate, which is then converted to the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, pH, and solvent choice to maximize yield and purity .

Chemical Reactions Analysis

N-{2-[1-(hydroxyimino)ethyl]phenyl}methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfone derivatives.

    Reduction: Reduction reactions can convert the hydroxyimino group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

N-{2-[1-(hydroxyimino)ethyl]phenyl}methanesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{2-[1-(hydroxyimino)ethyl]phenyl}methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyimino group can form hydrogen bonds with active site residues, while the methanesulfonamide group can interact with hydrophobic pockets. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

N-{2-[1-(hydroxyimino)ethyl]phenyl}methanesulfonamide can be compared with similar compounds such as difluoro-N-{2-[1-(hydroxyimino)ethyl]phenyl}methanesulfonamide. The presence of fluorine atoms in the latter compound can significantly alter its chemical and biological properties, such as increasing its lipophilicity and enhancing its binding affinity to molecular targets. This highlights the uniqueness of this compound in terms of its specific functional groups and their effects on its overall behavior .

Properties

IUPAC Name

N-[2-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3S/c1-7(10-12)8-5-3-4-6-9(8)11-15(2,13)14/h3-6,11-12H,1-2H3/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARYZMPLKWBJKSV-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C1=CC=CC=C1NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\O)/C1=CC=CC=C1NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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